Quaternium-15

Vue d'ensemble

Description

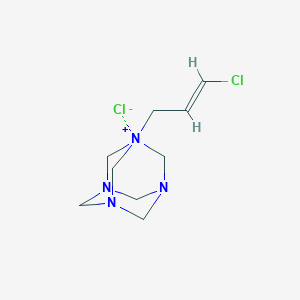

Quaternium-15 is a chemical compound with the molecular formula C9H16Cl2N4. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. This compound is often used in research and development due to its reactivity and potential for forming complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Quaternium-15 typically involves the reaction of 3-chloroallyl chloride with 1,3,5,7-tetraazaadamantane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and safety .

Analyse Des Réactions Chimiques

Types of Reactions

Quaternium-15 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloroallyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to modify its structure.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can introduce or modify functional groups, leading to a wide range of products .

Applications De Recherche Scientifique

Chemical Properties and Functionality

Quaternium-15 functions primarily as a preservative due to its ability to release formaldehyde, which provides antimicrobial properties. It is effective against a broad spectrum of bacteria and fungi, making it a common choice for preserving cosmetic products. The chemical structure of this compound allows it to act as both a surfactant and an antistatic agent, enhancing the texture and stability of formulations.

Preservative in Personal Care Products

This compound is commonly found in:

- Shampoos : Prevents microbial growth, extending shelf life.

- Conditioners : Enhances product stability and user experience.

- Moisturizers : Protects against contamination during use.

Antimicrobial Agent

Research indicates that this compound effectively inhibits bacterial growth in various formulations, contributing to product safety. Studies have shown that at concentrations up to 0.2%, it poses minimal risk of sensitization or irritation in most users .

Health Implications and Sensitization

While this compound is generally recognized as safe at low concentrations, there are concerns regarding its potential to cause allergic reactions. A review of sensitization rates indicates that while some regions report higher incidences of allergy (notably North America), others show lower rates, suggesting variability based on usage patterns and regional regulations .

Case Studies on Sensitization

A study conducted over 25 years evaluated the allergenic potential of this compound within the European baseline series for allergens. It found that sensitization rates were below the threshold required for continued inclusion in this series, with most reactions attributed to formaldehyde rather than this compound itself .

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to its classification as a formaldehyde-releasing agent. The European Commission has evaluated its safety profile, concluding that it can be safely used in cosmetic products at specified concentrations . However, upcoming regulations are set to ban its use in certain products starting January 1, 2025, reflecting growing concerns over skin toxicity and allergenic potential .

Comparative Analysis of Applications

| Application Area | Description | Safety Concerns |

|---|---|---|

| Personal Care Products | Preservative in shampoos, conditioners, lotions | Potential for skin sensitization |

| Antimicrobial Agent | Inhibits microbial growth | Allergic reactions reported in sensitive groups |

| Regulatory Compliance | Subject to EU regulations | Upcoming bans due to health concerns |

Mécanisme D'action

The mechanism of action of Quaternium-15 involves its ability to interact with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. This reactivity is exploited in biochemical assays and drug development to study and manipulate biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-Chloroallyl)-1,3,5,7-tetraazaadamantane chloride: Similar structure but with an additional nitrogen atom, leading to different reactivity and applications.

1,3-Dichloropropene: A related compound with two chlorine atoms, used primarily as a pesticide and fumigant.

Uniqueness

Quaternium-15 is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and form complex molecules makes it valuable in research and industrial applications .

Activité Biologique

Quaternium-15, a quaternary ammonium compound, is widely used in cosmetics and personal care products as a preservative and antimicrobial agent. Its biological activity has garnered significant attention due to its potential effects on human health and the environment. This article synthesizes recent research findings on the biological activity of this compound, highlighting its toxicological profiles, allergenic potential, and environmental impact.

This compound (chemical formula: C₁₅H₃₃ClN) functions primarily as a preservative by releasing formaldehyde, which is effective against bacteria, fungi, and yeast. The compound is known for its ability to disrupt microbial cell membranes, leading to cell lysis. Although effective as a preservative, this mechanism raises concerns regarding its safety profile due to the release of formaldehyde, a known irritant and sensitizer.

Acute Toxicity

Research indicates that this compound exhibits varying levels of toxicity depending on the exposure route. In animal studies, the oral LD50 (lethal dose for 50% of the population) was found to be approximately 2664 mg/kg, indicating moderate toxicity . Dermal exposure studies have shown that this compound can cause irritation and sensitization, particularly in sensitive populations.

| Exposure Route | LD50 (mg/kg) | Effects |

|---|---|---|

| Oral | 2664 | Moderate toxicity |

| Dermal | 605 (aqueous solution) | Irritation and potential sensitization |

Chronic Toxicity

Long-term exposure studies suggest that this compound may act as a dermal teratogen at high doses but is generally considered safe at concentrations below 0.2% in cosmetic formulations . Chronic exposure may lead to allergic contact dermatitis, particularly in individuals with pre-existing sensitivities to formaldehyde .

Allergic Reactions and Sensitization

This compound has been implicated in allergic contact dermatitis cases. A notable case involved a nurse who developed dermatitis after using a moisturizing lotion containing this compound. Patch testing confirmed an allergy to both this compound and formaldehyde . Studies indicate that while sensitization rates are higher in North America, they remain low in Europe where usage is more regulated .

Case Study: Allergic Contact Dermatitis

- Subject : 56-year-old nurse

- Symptoms : Hand dermatitis

- Test Results : Positive for this compound and formaldehyde

- Management : Avoidance of products containing this compound

Environmental Impact

This compound's use extends beyond cosmetics; it is also found in various industrial applications. Studies have shown that exposure to this compound can alter hematological parameters in aquatic organisms such as Mytilus galloprovincialis (Mediterranean mussel), indicating potential ecological risks . The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects.

| Organism | Effect Observed |

|---|---|

| Mytilus galloprovincialis | Altered hematological parameters |

Regulatory Status

Regulatory bodies have scrutinized this compound due to its dual role as both an effective preservative and a potential allergen. The European Commission has suggested that while it may still be used in cosmetics, monitoring for adverse reactions should continue . The compound's inclusion in the European baseline series for allergens remains contentious due to varying sensitization rates across different regions .

Propriétés

IUPAC Name |

1-(3-chloroprop-2-enyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN4.ClH/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14;/h1-2H,3-9H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHVLWKBNNSRRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1C[N+](C2)(C3)CC=CCl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024760 | |

| Record name | N-(3-Chloroallyl)hexaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes above 60 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1380 | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 25 °C (g/100 g): water 127.2, Solubility at 25 °C (g/100 g): mineral oil <0.1, isopropanol <0.1, ethanol 2.4, methanol 20.8, glycerine 12.6, propylene glycol 18.7, In organic solvents at 25 °C, g/100 g: methanol = 20.8, propylene glycol = 18.7, glycerine = 12.6, ethanol = 2.04, isopropanol = <0.1, mineral oil = <0.1, Soluble in water and methanol; almost insoluble in acetone, In water, 127.2 g/100 g water @ 25 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Jun 12, 2002: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.4 g/cu cm (bulk density), Off-white powder with slight amine odor. Bulk density (25 °C): 0.44 g/cu cm. VP (25 °C): 1X10-9 mm Hg. Miscible with water /cis-Quaternium-15/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1380 | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<1.0X10-7 mm Hg at 25 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Nov 14, 2012: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream colored powder, White- to cream-colored powder | |

CAS No. |

4080-31-3 | |

| Record name | Quaternium 15 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quaternium-15 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-Chloroallyl)hexaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178-210 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Jun 12, 2002: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.